molecular formula C16H18N2O4S2 B2959272 N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide CAS No. 898414-41-0

N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2959272
CAS No.: 898414-41-0
M. Wt: 366.45
InChI Key: DNGHWKWSSTULNA-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes an acetyl group, a methyl group, and a tosyl group attached to the thiazole ring.

Biochemical Analysis

Biochemical Properties

N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The nature of these interactions is likely due to the specific structural features of the compound, which allow it to bind to the active sites of these enzymes and proteins.

Cellular Effects

The effects of this compound on cells are diverse. It has been found to exhibit antibacterial and antifungal activities, suggesting that it can influence cell function by disrupting the growth and proliferation of these organisms

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined. It is known to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The resulting thiazole ring is then functionalized with acetyl and methyl groups through acetylation and methylation reactions, respectively. Finally, the tosyl group is introduced via tosylation of the propanamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. Advanced purification techniques, such as column chromatography or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound for the development of new therapeutic agents.

Medicine: Research has explored the use of this compound in drug discovery, particularly in the design of multi-target-directed ligands. These ligands can interact with multiple biological targets, offering potential benefits in the treatment of various diseases.

Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in the development of new products and processes.

Comparison with Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share the thiazole core and acetyl group but differ in the substituents attached to the aryl ring.

  • N-(4-methylthiazol-2-yl)propanamide: This compound lacks the acetyl and tosyl groups, resulting in different reactivity and biological activity.

Uniqueness: N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to act as a multi-target-directed ligand makes it particularly valuable in scientific research and industrial applications.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-10-4-6-13(7-5-10)24(21,22)9-8-14(20)18-16-17-11(2)15(23-16)12(3)19/h4-7H,8-9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGHWKWSSTULNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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